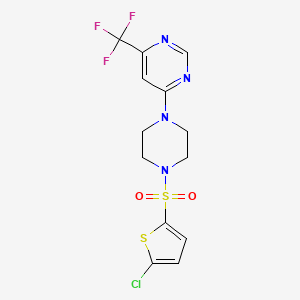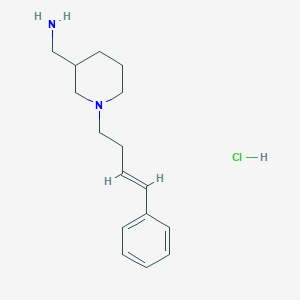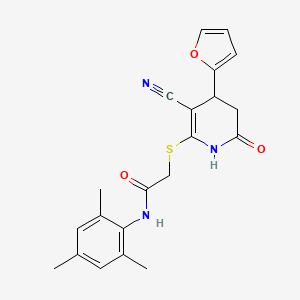
2-((3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-((3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide” is a complex organic molecule. It is a derivative of pyridine, furan, and thiophene . Pyridine derivatives demonstrate a broad spectrum of biological activities including antiviral, anticancer, antioxidant, and antimicrobial . Thiophenes and furans are found in many natural products and demonstrate biological activities such as antimicrobial, antifungal, and anticancer .
Synthesis Analysis
The synthesis of such compounds often involves multi-component reactions (MCRs). For instance, new sugar hydrazones and their derived oxadiazolyl acyclic nucleoside analogs incorporating pyridine, furan, or thiophene have been synthesized via MCR . The acetylated derivatives of hydrazones and the derived deprotected thioglycosides of the prepared acetylated analogs have also been synthesized .Chemical Reactions Analysis
Cyanoacetohydrazides, which could be a part of the compound, are often used as precursors in reactions leading to the construction of heterocycles . They can act as both an N- and C-nucleophile, and upon treatment with various reactants, attack can take place at multiple sites .Physical And Chemical Properties Analysis
The compound has a molecular weight of 453.56 . Other physical and chemical properties such as melting point, boiling point, and density would require more specific experimental data.Scientific Research Applications
Anticancer Activity
This compound has been tested for its anticancer activity against various cancer cell lines . The tests were conducted against adenocarcinomic human alveolar basal epithelial (A549), human prostatic adenocarcinoma (PC3), and human colorectal carcinoma (HCT116) cell lines . The results showed promising anticancer activity, making it a potential candidate for further research in cancer treatment .
Antiviral Activity
Pyridine derivatives, which are part of the compound’s structure, have demonstrated a broad spectrum of biological activities, including antiviral activity . This suggests that the compound could potentially be used in the development of antiviral drugs .
Antioxidant Activity
The compound’s pyridine derivatives have also shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Antimicrobial Activity
Both pyridine and thiophene derivatives, which are part of the compound’s structure, have demonstrated antimicrobial activity . This suggests that the compound could potentially be used in the development of antimicrobial drugs .
Antifungal Activity
Thiophene derivatives, which are part of the compound’s structure, have shown antifungal activity . This suggests that the compound could potentially be used in the development of antifungal drugs .
Synthon for Potent Anticancer Agents
The compound has been utilized as a scaffold for the synthesis of pyrazole, dihydropyrazole, triazole, thioxopyrazolidinone, which are potent anticancer agents . This makes the compound a valuable synthon in the synthesis of new anticancer drugs .
properties
IUPAC Name |
2-[[5-cyano-4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-12-7-13(2)20(14(3)8-12)23-19(26)11-28-21-16(10-22)15(9-18(25)24-21)17-5-4-6-27-17/h4-8,15H,9,11H2,1-3H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXBITHZVFTQAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=CO3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

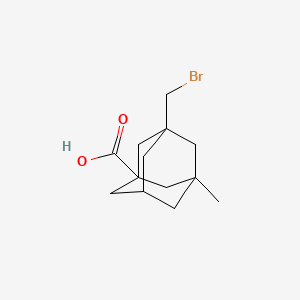
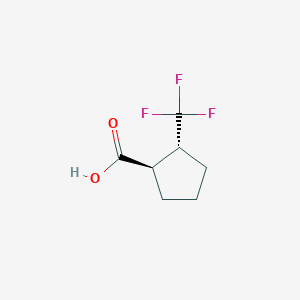
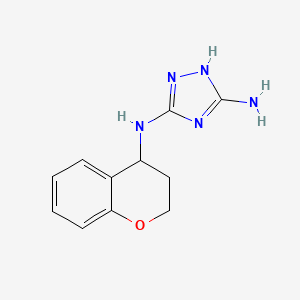

![1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2958938.png)
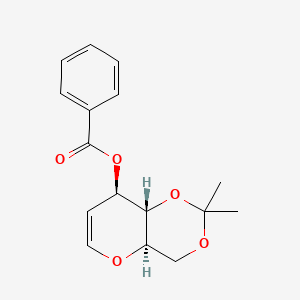
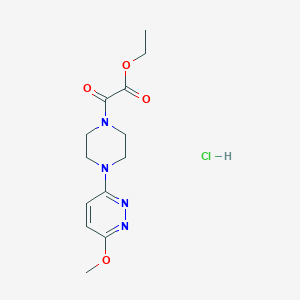
![5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2958942.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2958943.png)
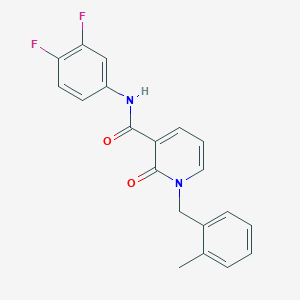
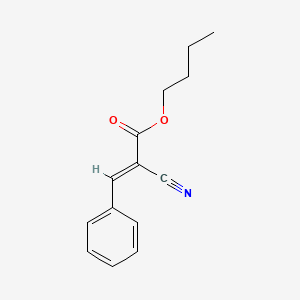
![4-[(4-methoxycarbonyl-5-methyl-2-oxo-1H-pyrrol-3-ylidene)methyl]benzoic acid](/img/structure/B2958948.png)
